1-Chloro-3-ethynyl-5-methoxybenzene
Overview
Description
1-Chloro-3-ethynyl-5-methoxybenzene, also known as 3-chloro-5-methoxyphenylacetylene, is a chemical compound with the molecular formula C9H7ClO . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound could potentially involve electrophilic aromatic substitution, a common reaction in organic chemistry . This process typically involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. The intermediate then loses a proton, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a chlorine atom (Cl), an ethynyl group (C≡CH), and a methoxy group (CH3O) attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name .Chemical Reactions Analysis
The chemical reactions involving this compound could include nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule or ion that donates an electron pair) replaces a group or atom in another molecule . The specifics of these reactions would depend on the conditions and the other reactants present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 166.6 g/mol . Other properties, such as its melting point, boiling point, and density, would need to be determined experimentally.Scientific Research Applications
Inclusion Complex Formation : A methoxy-functionalized C3-symmetrical 1,3,5-triaroylbenzene derivative, similar in structure to 1-Chloro-3-ethynyl-5-methoxybenzene, was found to form a stable inclusion complex with benzene. This indicates potential applications in host-guest chemistry and molecular recognition (Pigge, Ghasedi, & Rath, 1999).
Electrochemical Reduction : Studies on related methoxybenzene compounds show that they can undergo electrochemical reduction. This suggests potential applications in environmental remediation, such as reducing pollutants or synthesizing less harmful compounds (McGuire & Peters, 2016).
Chlorination and Cleavage of Lignin Structures : Chloroperoxidases can chlorinate and cleave dimeric model compounds representing lignin structures, leading to products including chloro-methoxybenzenes. This process has implications for understanding natural cycles of chloroaromatics and lignin breakdown (Ortiz-Bermúdez, Srebotnik, & Hammel, 2003).
Synthesis and Characterization of Ligands : Research involving the synthesis of acetylide-functionalised aromatic and hetero-aromatic ligands, which include methoxybenzene structures, indicates applications in the development of new materials with potential use in electronic and photonic devices (Khan et al., 2003).
Photocatalytic Degradation Studies : Investigations into the photocatalytic degradation of methoxybenzene compounds in the presence of TiO2 suggest applications in environmental cleanup, particularly in the degradation of organic pollutants (Ökte, Resat, & Inel, 2001).
Mechanism of Action
The mechanism of action for reactions involving 1-Chloro-3-ethynyl-5-methoxybenzene likely involves the movement of electrons within the molecule. For example, in an electrophilic aromatic substitution reaction, the electrons in the pi bond of the benzene ring attack the electrophile, forming a new bond and a positively charged intermediate. This intermediate then loses a proton, reforming the aromatic ring .
Properties
IUPAC Name |
1-chloro-3-ethynyl-5-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-3-7-4-8(10)6-9(5-7)11-2/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOMEZHRNCZASD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C#C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855808 | |
Record name | 1-Chloro-3-ethynyl-5-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556112-23-3 | |
Record name | 1-Chloro-3-ethynyl-5-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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